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Compound of Interest

Compound Name: m-PEG4-(CH2)3-acid

cat. No.: B609254

An In-depth Technical Guide to m-PEG4-(CH2)3-acid for Advanced Research and Drug
Development

Introduction

m-PEG4-(CH2)3-acid is a discrete polyethylene glycol (PEG) derivative that functions as a
hydrophilic, non-cleavable linker.[1] It is extensively utilized in bioconjugation, particularly in the
development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and
Proteolysis Targeting Chimeras (PROTACS).[2][3] The molecule consists of a monomethyl-
terminated tetraethylene glycol (m-PEG4) chain linked to a terminal carboxylic acid via a propyl

group.

The primary role of this linker is to covalently attach to amine-containing molecules, such as
proteins, peptides, or small molecule drugs. The PEG component enhances the aqueous
solubility, stability, and pharmacokinetic profile of the resulting conjugate. Specifically,
PEGylation can increase the hydrodynamic size of a therapeutic, thereby reducing renal
clearance and extending its circulation half-life. This guide provides a comprehensive overview
of its chemical properties, applications, and the experimental protocols for its use.

Chemical Structure and Physicochemical Properties

The chemical identity and properties of m-PEG4-(CH2)3-acid are well-defined, making it a
valuable tool for precise bioconjugation applications.

Caption: Chemical Structure of m-PEG4-(CH2)3-acid.
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Quantitative Data Summary

The key physicochemical and identifying properties of m-PEG4-(CH2)3-acid are summarized
in the table below.

Property Value Reference(s)

2,5,8,11-tetraoxapentadecan-

IUPAC Name ) ) [4]
15-oic acid
CAS Number 874208-84-1 [1][4]
Chemical Formula C11H2206 [1][4]
Molecular Weight 250.29 g/mol [2][4]
Exact Mass 250.1416 [4]
Appearance Solid powder [4]
Purity >98% [5][4]
B Aqueous media, DMSO, DMF,
Solubility [4][6]
DCM, THF

Short-term (days-weeks) at O-
Storage Conditions 4°C; Long-term (months-years)  [1][4]
at -20°C, kept dry and dark.

COCCOCCOCCOCCCC(0)=
SMILES Code [4]
0
HKQFGVZYAYHZJS-
InChl Key [4]

UHFFFAOYSA-N

_ C: 52.79%, H: 8.86%, O:
Elemental Analysis [4]
38.35%

Applications in Drug Development

m-PEG4-(CH2)3-acid is a critical component in modern drug development, primarily serving as
a linker to improve the properties of biotherapeutics.
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Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload. The properties of this
linker are crucial for the overall efficacy and safety of the ADC. m-PEG4-(CH2)3-acid serves as
a non-cleavable linker, forming a stable amide bond with amine groups (e.g., surface lysines)
on the antibody. The inclusion of the PEG spacer can increase the solubility of hydrophobic
payloads and improve the pharmacokinetic properties of the entire conjugate.[7]

PROTACs

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's degradation. The linker connecting the target-binding ligand and
the E3 ligase ligand is critical for proper ternary complex formation. PEG-based linkers like m-
PEG4-(CH2)3-acid are used to provide the necessary length and flexibility, while also
enhancing the solubility and cell permeability of the PROTAC molecule.[2]

Experimental Protocols

The primary reaction involving m-PEG4-(CH2)3-acid is the formation of an amide bond with a
primary amine. This is typically achieved through a two-step carbodiimide coupling reaction
using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
or its water-soluble analog, Sulfo-NHS.

General Workflow for Amine Conjugation

The following diagram illustrates the general workflow for activating the carboxylic acid of m-
PEG4-(CH2)3-acid and coupling it to an amine-containing molecule (R-NHz), such as a
protein.

Caption: General workflow for EDC/NHS mediated amine conjugation.

Detailed Protocol for Conjugation to a Protein (Aqueous
Method)

This protocol is a composite of established methods for EDC/NHS coupling of carboxylic acids
to proteins.[8][9][10]

A. Materials Required:
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m-PEG4-(CH2)3-acid

Protein or other amine-containing molecule

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Borate buffer, pH 8.0
Quenching Solution: 1 M Tris-HCI, pH 8.0, or 1 M Hydroxylamine, pH 8.5

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
. Procedure:

Reagent Preparation:

o Equilibrate m-PEG4-(CH2)3-acid, EDC, and NHS to room temperature before opening
vials to prevent moisture condensation.[8][11]

o Prepare a stock solution of m-PEG4-(CH2)3-acid in an organic solvent like DMSO or
DMF, as the low-melting solid can be difficult to weigh accurately.[8][11]

o Prepare the protein solution in ice-cold Coupling Buffer at a desired concentration (e.g., 1-
10 mg/mL).

Activation of m-PEG4-(CH2)3-acid:
o In a separate reaction tube, dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

o Add a 5 to 10-fold molar excess of EDC and NHS over the amount of m-PEG4-(CH2)3-
acid.

o Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive
NHS-ester.[8]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://broadpharm.com/protocol_files/peg_acid
https://axispharm.com/protocol-for-peg-acid-reagents/
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://broadpharm.com/protocol_files/peg_acid
https://axispharm.com/protocol-for-peg-acid-reagents/
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://www.benchchem.com/product/b609254?utm_src=pdf-body
https://broadpharm.com/protocol_files/peg_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Conjugation to Protein:

o Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of
the PEG-linker to the protein should be optimized for the desired degree of labeling.

o Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to
primary amines.[8]

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

¢ Quenching the Reaction:

o Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by
consuming any unreacted NHS-ester.[8]

o Incubate for an additional 15-30 minutes.

 Purification of the Conjugate:

o Remove unreacted linker and byproducts by subjecting the reaction mixture to dialysis
against PBS, or by using a desalting or size-exclusion chromatography column.

e Characterization:

o Confirm successful conjugation and determine the degree of labeling using techniques
such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry
(MALDI-TOF or ESI-MS), and HPLC.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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